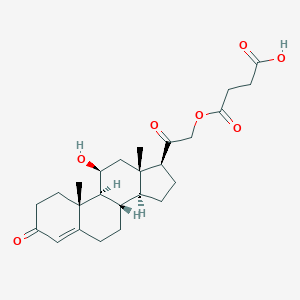

Corticosterone-21-hemisuccinate

説明

The exact mass of the compound Corticosterone-21-hemisuccinate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - 11-Hydroxycorticosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Corticosterone-21-hemisuccinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Corticosterone-21-hemisuccinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O7/c1-24-10-9-15(26)11-14(24)3-4-16-17-5-6-18(25(17,2)12-19(27)23(16)24)20(28)13-32-22(31)8-7-21(29)30/h11,16-19,23,27H,3-10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEECMXYFGNWLEA-BIGDRKAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COC(=O)CCC(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40907180 | |

| Record name | 4-[(11-Hydroxy-3,20-dioxopregn-4-en-21-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40907180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10215-77-7 | |

| Record name | Corticosterone-21-hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010215777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(11-Hydroxy-3,20-dioxopregn-4-en-21-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40907180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORTICOSTERONE-21-HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU50V885SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Corticosterone-21-Hemisuccinate: Structure, Synthesis, and Application

Executive Summary: Corticosterone-21-hemisuccinate is a pivotal derivative of the naturally occurring glucocorticoid, corticosterone. Its defining structural feature is the addition of a hemisuccinate ester at the 21-position of the steroid backbone. This modification imparts a crucial dual functionality: the steroid moiety retains its biological recognition properties for glucocorticoid receptors, while the newly introduced terminal carboxylic acid serves as a versatile chemical handle. This unique architecture overcomes the inherent hydrophobicity of the parent steroid, particularly when converted to a salt, and enables covalent conjugation to proteins and other macromolecules. These characteristics make Corticosterone-21-hemisuccinate an indispensable tool for researchers in immunology, endocrinology, and neuroscience for applications ranging from the development of immunoassays to the investigation of non-genomic steroid signaling pathways.

Introduction to Corticosterone and its Derivatives

Corticosterone is a primary glucocorticoid hormone produced by the adrenal cortex in many species, including rodents, and plays a vital role in regulating stress responses, metabolism, and immune function. However, its therapeutic and research applications are often hampered by poor water solubility. To address this, chemical modifications are employed. The synthesis of Corticosterone-21-hemisuccinate represents a strategic chemical solution, creating a derivative with significantly enhanced utility for in vitro studies and immunological applications.

The Chemical Architecture of Corticosterone-21-Hemisuccinate

The functionality of Corticosterone-21-hemisuccinate is a direct result of its specific chemical structure, which can be deconstructed into two key components:

-

The Steroid Backbone: The molecule is built upon the foundational four-ring cyclopentanophenanthrene nucleus characteristic of all steroids. Specifically, it is a pregnane derivative, retaining the essential structural features of corticosterone required for binding to the glucocorticoid receptor.

-

The Hemisuccinate Ester Moiety: The primary hydroxyl group at the carbon-21 (C21) position of corticosterone is esterified with one of the carboxylic acid groups of succinic acid. This results in a "hemisuccinate" (or hydrogen succinate) ester.

The causal significance of this modification is profound. It transforms the C21 hydroxyl group into a linker terminating in a free carboxylic acid (-COOH). This carboxyl group is the key to the molecule's versatility, providing a reactive site for covalent attachment to primary amines on other molecules, such as proteins, without altering the core steroid structure responsible for its biological activity.

Key Chemical and Physical Properties

The properties of Corticosterone-21-hemisuccinate are summarized in the table below. The introduction of the polar carboxyl group, especially in its salt form, dramatically increases aqueous solubility compared to the parent corticosterone.

| Property | Value | Reference |

| IUPAC Name | 4-[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | [1] |

| Molecular Formula | C25H34O7 | [1] |

| Molecular Weight | 446.5 g/mol | [1] |

| CAS Number | 10215-77-7 | [1] |

| Appearance | White to off-white powder | |

| Solubility | Free Acid: Practically insoluble in water; soluble in acetone and ethanol. | |

| Sodium Salt: Soluble in water (e.g., 50 mg/mL), PBS, DMSO, and DMF.[2] |

Synthesis and Purification

The targeted synthesis of Corticosterone-21-hemisuccinate is achieved through the selective acylation of the C21 primary hydroxyl group of corticosterone. The primary hydroxyl is significantly more reactive than the tertiary hydroxyl group at C11, allowing for a regioselective reaction.

Expert Insight: Causality in Synthesis

The choice of succinic anhydride as the acylating agent is deliberate. It is a symmetrical anhydride, which, upon reaction with the C21-hydroxyl group, opens to form the ester linkage while simultaneously exposing a free terminal carboxylic acid. This one-step reaction is efficient for creating the desired bifunctional molecule. The use of a tertiary amine base, such as triethylamine or pyridine, is critical to catalyze the reaction by acting as a nucleophilic catalyst and to neutralize the newly formed carboxylic acid, driving the reaction to completion.[3]

Protocol: Synthesis of Corticosterone-21-Hemisuccinate

This protocol is a generalized methodology based on established chemical principles for corticosteroid esterification.[3][4]

-

Dissolution: Dissolve corticosterone and 1.5 molar equivalents of succinic anhydride in a suitable solvent, such as tert-butanol or pyridine.[3]

-

Catalysis: Add 1.5 to 2.0 molar equivalents of a tertiary amine base (e.g., triethylamine) to the solution.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and acidify to a pH of ~3.5 with hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product and wash with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/acetone) to yield pure Corticosterone-21-hemisuccinate.

Probing Non-Genomic Steroid Signaling

Steroid hormones can exert their effects through two primary pathways:

-

Genomic Action: The classical pathway where the steroid diffuses into the cell, binds to a cytoplasmic or nuclear receptor, translocates to the nucleus, and modulates gene transcription. This process is relatively slow, taking hours to manifest. 2[5][6]. Non-Genomic Action: Rapid signaling events that are initiated at the cell membrane and do not require gene transcription or protein synthesis. T[7][8][9]hese actions occur within seconds to minutes.

By conjugating Corticosterone-21-hemisuccinate to a large, membrane-impermeable protein like BSA, researchers create a tool that cannot enter the cell. A[9]ny observed biological effect from this conjugate can be attributed to interactions with membrane-associated receptors, thus providing a powerful method to specifically study and isolate non-genomic signaling pathways.

Summary and Outlook

The chemical structure of Corticosterone-21-hemisuccinate is a masterclass in functional design. Through a simple esterification, the native corticosterone molecule is transformed into a water-soluble, conjugatable derivative, vastly expanding its utility in biomedical research. Its role in the production of immunological reagents has been fundamental to the study of stress physiology and endocrinology. Furthermore, its application in creating membrane-impermeable probes continues to provide valuable insights into the rapid, non-genomic actions of steroid hormones. Future research will likely leverage this versatile molecule in the development of more sensitive biosensors and targeted drug delivery systems, underscoring the enduring importance of its unique chemical architecture.

References

-

ResearchGate. (n.d.). Summary of the key differences between genomic and nongenomic... Retrieved from [Link]

-

Lösel, R., & Wehling, M. (2003). Communication between genomic and non-genomic signaling events coordinate steroid hormone actions. PubMed. Retrieved from [Link]

-

G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

-

Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

-

Migliaccio, A., et al. (2005). Non-genomic actions of sex steroid hormones. European Journal of Endocrinology. Retrieved from [Link]

-

Wehling, M. (1997). SPECIFIC, NONGENOMIC ACTIONS OF STEROID HORMONES. Annual Review of Physiology. Retrieved from [Link]

-

ResearchGate. (n.d.). Genomic and non‐genomic action of steroids. Retrieved from [Link]

-

PubChem. (n.d.). Corticosterone-21-hemisuccinate. National Institutes of Health. Retrieved from [Link]

-

Blue Tiger Scientific. (n.d.). Corticosterone–BSA Conjugate – Immunoassay Reagent. Retrieved from [Link]

-

MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

- Google Patents. (n.d.). HU204844B - New process for producing corticosteroid-21-hemisuccinates.

-

Wikipedia. (n.d.). Hydrocortisone hemisuccinate. Retrieved from [Link]

-

Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

Cusabio. (n.d.). Corticosterone-BSA conjugate. Retrieved from [Link]

-

PraxiLabs. (2025, August 22). ELISA Principle, Procedure, Types, and Applications. Retrieved from [Link]

-

Cusabio. (n.d.). Corticosterone-BSA conjugate PDF. Retrieved from [Link]

-

Sensors (Basel). (2023, February 16). Cortisol Immunosensors: A Literature Review. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN102718825A - Preparation method of hydrocortisone hemisuccinat.

-

Curia Global. (n.d.). Hydrocortisone-21- Hemisuccinate. Retrieved from [Link]

Sources

- 1. Corticosterone-21-hemisuccinate | C25H34O7 | CID 159273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. HU204844B - New process for producing corticosteroid-21-hemisuccinates - Google Patents [patents.google.com]

- 4. CN102718825A - Preparation method of hydrocortisone hemisuccinat - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. annualreviews.org [annualreviews.org]

Molecular weight and formula of Corticosterone-21-hemisuccinate

Technical Monograph: Corticosterone-21-Hemisuccinate Physiochemical Properties, Synthesis, and Bioconjugation Protocols[1][2][3][4]

Part 1: Physiochemical Core Profile[3][4]

Corticosterone-21-hemisuccinate is a synthetic derivative of the endogenous glucocorticoid corticosterone.[1][2][3][4] By esterifying the C-21 hydroxyl group with succinic anhydride, the molecule gains a free carboxyl terminus. This modification is not intended to alter the steroid's receptor binding affinity in vivo, but rather to provide a reactive "handle" for bioconjugation. It is the critical intermediate used to generate immunogens (e.g., Corticosterone-BSA) for the production of antibodies used in RIA and ELISA assays.[4]

Molecular Specifications

| Property | Specification |

| IUPAC Name | 4-[(11β)-11-hydroxy-3,20-dioxopregn-4-en-21-yl]oxy-4-oxobutanoic acid |

| Common Name | Corticosterone-21-Hemisuccinate |

| Molecular Formula | |

| Molecular Weight | 446.54 g/mol |

| Parent Steroid | Corticosterone ( |

| Moiety Added | Succinyl group ( |

| CAS Number | 10215-77-7 |

| Solubility | Soluble in DMSO, DMF, Ethanol.[1][2][3][4] Soluble in basic aqueous buffers (pH > 7.[4][5]5) as the sodium salt.[4][6] Poorly soluble in water.[7][8] |

| Stability | Hygroscopic solid.[4] Store at -20°C. Solutions in DMSO are stable for months at -20°C; aqueous solutions should be prepared fresh.[1][2][3][4] |

Part 2: Molecular Architecture & Synthesis

The synthesis of Corticosterone-21-hemisuccinate is a classic esterification reaction targeting the primary alcohol at position 21.[1][2][3][4] Unlike the secondary alcohol at position 11 (which is sterically hindered and less reactive), the C-21 hydroxyl is readily accessible.[2][4]

Synthesis Workflow

The standard protocol involves reacting Corticosterone with Succinic Anhydride in the presence of anhydrous Pyridine . Pyridine acts as both the solvent and the base catalyst.

Figure 1: Synthetic pathway for the hemisuccinate derivative. The reaction introduces a terminal carboxyl group essential for downstream conjugation.

Characterization & Validation

To ensure the integrity of the hemisuccinate derivative prior to conjugation, the following analytical validations are required:

-

Mass Spectrometry (ESI-MS): Look for the parent ion

or -

H-NMR (DMSO-

-

Succinate Linker: Distinct multiplet signals for the two methylene groups (

) of the succinate moiety typically appear between -

C-21 Protons: The signals for the C-21 protons (attached to the ester oxygen) will shift downfield compared to free corticosterone, typically appearing as a pair of doublets around

4.8 – 5.1 ppm .[2][3][4]

-

-

TLC Analysis: Silica gel; Chloroform/Methanol (9:1).[4] The hemisuccinate (acidic) will have a lower

than the parent corticosterone and can be visualized with UV (254 nm) or sulfuric acid charring.[4]

Part 3: Bioconjugation Protocol (Hapten-Carrier Synthesis)

The primary application of this molecule is to serve as a hapten. Because steroids are too small to elicit an immune response alone, they must be conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[2][4]

Mechanism: The free carboxyl group of the hemisuccinate is activated using EDC (Carbodiimide) and NHS to form a stable active ester, which then reacts with primary amines (Lysine residues) on the carrier protein.

Materials

-

Hapten: Corticosterone-21-hemisuccinate (10 mg)[1][2][3][4][6]

-

Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)[1][2][3][4][5]

-

Buffers: MBS (0.1 M MES, 0.9% NaCl, pH 4.7) and PBS (pH 7.2)

Step-by-Step Protocol

-

Activation (The "Active Ester" Formation):

-

Conjugation:

-

Dissolve 10 mg BSA in 2 mL PBS (pH 7.2) . Crucial: Do not use amine-containing buffers like Tris or Glycine at this stage.[1][2][3][4]

-

Dropwise, add the activated steroid-DMF solution to the BSA solution while stirring.

-

The mixture may become slightly cloudy due to the solvent change; this is normal.

-

Incubate overnight at 4°C or 2 hours at room temperature.

-

-

Purification (Removal of Unreacted Steroid):

-

Validation:

Figure 2: Bioconjugation workflow utilizing carbodiimide chemistry to link the steroid hapten to the carrier protein.[4][9]

References

-

PubChem. (2025).[4] Corticosterone-21-hemisuccinate | C25H34O7.[1][2][3][4] National Library of Medicine. [Link][2][3][4]

-

Erlanger, B. F., Borek, F., Beiser, S. M., & Lieberman, S. (1957).[1][2][3] Steroid-protein conjugates.[1][2][3][4] I. Preparation and characterization of conjugates of bovine serum albumin with testosterone and with cortisone. Journal of Biological Chemistry, 228(2), 713-727.[1][2][3][4] (Foundational protocol for steroid-BSA conjugation via mixed anhydride/active ester).

Sources

- 1. Corticosterone-21-hemisuccinate | C25H34O7 | CID 159273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrocortisone hemisuccinate - Wikipedia [en.wikipedia.org]

- 3. Hydrocortisone 21-Hemisuccinate | LGC Standards [lgcstandards.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Hydrocortisone 21-hemisuccinate | 2203-97-6 [amp.chemicalbook.com]

- 9. bio-rad.com [bio-rad.com]

Solubility of Corticosterone-21-hemisuccinate in DMSO vs Ethanol

An In-Depth Technical Guide to the Solubility of Corticosterone-21-Hemisuccinate: A Comparative Analysis of DMSO and Ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Executive Summary

Corticosterone-21-hemisuccinate is a pivotal compound in preclinical research, particularly in studies related to stress, neurology, and endocrinology. The success of experiments utilizing this glucocorticoid hinges on its proper dissolution, as poor solubility can lead to inaccurate dosing and compromised results. This guide provides a comprehensive analysis of two common organic solvents, Dimethyl Sulfoxide (DMSO) and Ethanol, for the solubilization of Corticosterone-21-hemisuccinate. We delve into the quantitative solubility, the causal factors guiding solvent selection, and the potential confounding effects of each solvent on experimental systems. This document is designed to equip researchers with the technical knowledge and field-proven protocols necessary to make informed decisions, ensuring both the validity and reproducibility of their work.

Section 1: Introduction to Corticosterone-21-Hemisuccinate

Corticosterone is a primary glucocorticoid hormone produced in the adrenal cortex of rodents and other species, analogous to cortisol in humans. Its esterified form, Corticosterone-21-hemisuccinate, is often used in research to improve handling and formulation characteristics. As with most steroid hormones, this compound is lipophilic, presenting a significant challenge for dissolution in aqueous media required for most biological experiments.

The choice of solvent is therefore not a trivial procedural step but a critical experimental parameter. An ideal solvent must not only effectively dissolve the compound to the desired concentration but also exhibit minimal interference with the biological system under investigation. This guide focuses on DMSO and Ethanol, evaluating their strengths and weaknesses to provide a clear path to methodologically sound research.

Section 2: The Biological Context: Glucocorticoid Receptor Signaling

To appreciate the importance of accurate dosing, one must understand the mechanism of action. Corticosterone exerts its effects primarily through the intracellular Glucocorticoid Receptor (GR).[1][2] In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[3]

Upon entering the cell, corticosterone binds to the Ligand-Binding Domain (LBD) of the GR. This binding event triggers a conformational change, leading to the dissociation of the HSPs and the exposure of a Nuclear Localization Signal (NLS).[4] The activated ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[1][4] This interaction modulates the transcription of target genes, culminating in the physiological response.[1] Inaccurate concentrations due to poor solubility can lead to non-linear or misleading dose-response curves.

Figure 1: Simplified Glucocorticoid Receptor (GR) signaling pathway.

Section 3: Comparative Solubility Analysis: DMSO vs. Ethanol

While specific quantitative solubility data for Corticosterone-21-hemisuccinate is not widely published by manufacturers, extensive data exists for its close structural analog, Hydrocortisone-21-hemisuccinate (sodium salt). Hydrocortisone (cortisol) differs from corticosterone only by an additional hydroxyl group at the C17 position, and its solubility characteristics in polar organic solvents are considered a reliable proxy.

| Compound | Solvent | Solubility (approx.) | Source |

| Hydrocortisone-21-hemisuccinate (sodium salt) | DMSO | ~30 mg/mL | Cayman Chemical[3][5] |

| Hydrocortisone-21-hemisuccinate (sodium salt) | Ethanol | ~20 mg/mL | Cayman Chemical[3][5] |

| Corticosterone (parent compound) | DMSO | ~25 mg/mL | Cayman Chemical[6] |

| Corticosterone (parent compound) | Ethanol | ~25 mg/mL | Cayman Chemical[6] |

Analysis:

-

DMSO (Dimethyl Sulfoxide): As a highly polar aprotic solvent, DMSO exhibits a superior capacity for dissolving a wide range of compounds, including steroids. The data indicates it can dissolve approximately 50% more of the compound than ethanol, making it the solvent of choice when a highly concentrated stock solution is required.

-

Ethanol: A polar protic solvent, ethanol is also an effective solvent for this class of molecules and is "freely soluble" according to qualitative reports.[1][2][4] While its absolute capacity is slightly lower than DMSO's, it is often sufficient for most experimental needs and presents a different profile of potential biological effects.

Section 4: Causality Behind Solvent Choice - A Field-Proven Perspective

The decision between DMSO and ethanol extends beyond mere solubility values. The potential for the solvent itself to influence the biological system is a paramount consideration.

Dimethyl Sulfoxide (DMSO)

-

Expertise & Experience: DMSO's high solvency makes it invaluable for creating concentrated, stable stock solutions. However, it is not biologically inert. DMSO is known to make cell membranes more permeable and can induce cellular differentiation or toxicity in a dose-dependent manner.[7]

-

Trustworthiness: To ensure experimental results are attributable to the compound and not the solvent, the final concentration of DMSO in the working medium must be minimized and consistent across all experimental and control groups. Studies have shown cytotoxic effects at concentrations above 2% and inhibitory or stimulatory effects on cell growth and signaling pathways at concentrations as low as 0.25%.[8] A widely accepted, conservative final concentration in cell-based assays is ≤0.1% .

Ethanol

-

Expertise & Experience: Ethanol is another common choice, particularly for in vivo studies, due to its volatility and metabolic profile. It is readily metabolized by many biological systems. However, ethanol can also exert direct biological effects.

-

Trustworthiness: High concentrations of ethanol can interfere with the binding of substrates to cytochrome P-450, while even low concentrations can alter cellular metabolism.[9][10] For cell culture, ethanol can induce oxidative stress and affect cell viability and morphology, with a significant shift in cellular behavior often observed at final concentrations above 1%.[9] Therefore, as with DMSO, the final concentration of ethanol must be kept to a minimum and be rigorously controlled for.

Section 5: Self-Validating Protocols for Solution Preparation

The following protocols are designed to be self-validating systems, minimizing error and ensuring consistency. The key principle is to prepare a concentrated stock solution in the organic solvent and then perform serial dilutions into the final aqueous medium to prevent precipitation.

Experimental Workflow Diagram

Figure 2: Workflow for preparing stock and working solutions.

Protocol 1: Preparation of a 10 mg/mL Stock Solution

-

Calculate Required Mass: Determine the mass of Corticosterone-21-hemisuccinate needed. For a 10 mg/mL solution in 2 mL of solvent, 20 mg of the compound is required.

-

Solvent Selection: Choose either anhydrous DMSO or 200-proof (absolute) ethanol. Using anhydrous solvent is critical as moisture can reduce solubility.[11]

-

Dissolution: Aseptically add the weighed compound to a sterile glass vial. Using a calibrated pipette, add the calculated volume of solvent.

-

Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Visually inspect against a light source to ensure no particulates remain.

-

Sterilization: For cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter chemically compatible with the chosen solvent (e.g., PTFE for DMSO/Ethanol).

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use, sterile cryovials. This is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize solvent evaporation.[7][8] Store aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6+ months).[7]

Protocol 2: Preparation of a 1 µM Working Solution for Cell Culture

This protocol assumes a starting stock concentration of 10 mg/mL. The molecular weight of Corticosterone-21-hemisuccinate is ~446.5 g/mol .

-

Calculate Molarity of Stock:

-

10 mg/mL = 10,000,000 ng / 1,000 µL = 10,000 ng/µL

-

Molarity = (10 g/L) / (446.5 g/mol ) = 0.0224 M = 22.4 mM

-

-

Thaw Stock: Remove one aliquot of the 22.4 mM stock solution from the freezer and allow it to thaw completely at room temperature.

-

Perform Intermediate Dilution (Recommended): To avoid precipitation and pipetting minuscule volumes, perform an intermediate dilution.

-

Dilute the 22.4 mM stock 1:100 in sterile cell culture medium to create a 224 µM intermediate solution. (e.g., add 5 µL of stock to 495 µL of medium). Vortex gently.

-

-

Perform Final Dilution:

-

Dilute the 224 µM intermediate solution 1:224 in your final volume of cell culture medium to achieve a 1 µM working concentration. (e.g., add ~4.5 µL of the intermediate solution to each 1 mL of final medium).

-

-

Verify Final Solvent Concentration:

-

The intermediate dilution resulted in a 1% solvent concentration. The final dilution (1:224) reduces this far below the recommended 0.1% threshold.

-

Final Solvent % = (1 / 100) * (1 / 224) * 100% = 0.0045%

-

-

Control Group: Always treat your vehicle control group with an identical concentration of the solvent used for the final dilution step.

Section 6: Conclusion and Key Takeaways

The choice between DMSO and ethanol for dissolving Corticosterone-21-hemisuccinate is context-dependent and requires careful consideration of the experimental objectives.

-

DMSO is the superior solvent for achieving high-concentration stock solutions, offering a concentration of approximately 30 mg/mL for the analogous hydrocortisone salt.[3][5] Its use mandates strict control over the final concentration in assays, which should ideally be kept below 0.1% to avoid off-target cellular effects.

-

Ethanol provides good solubility (~20 mg/mL) and can be a suitable alternative, especially in some in vivo paradigms.[3][5] However, it is not biologically inert and its potential effects on cellular metabolism and viability must be accounted for with rigorous vehicle controls.

Ultimately, scientific integrity demands that the solvent is treated as an independent variable. Its concentration must be minimized, kept consistent across all treatment and control groups, and its potential impact critically evaluated during data interpretation. By following the validated protocols within this guide, researchers can ensure the reliability and reproducibility of their findings.

References

-

Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: New signaling mechanisms in health and disease. Journal of Allergy and Clinical Immunology, 132(5), 1033–1044. Available at: [Link]

-

Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology, 9, 16. Available at: [Link]

-

StudySmarter. (n.d.). Glucocorticoid Signaling: Pathway & Mechanism. Retrieved from [Link]

-

QIAGEN. (n.d.). Glucocorticoid Receptor Signaling. GeneGlobe. Retrieved from [Link]

-

ResearchGate. (2014). Corticosterone Product Information. Retrieved from [Link]

-

ResearchGate. (2017). Which would be the best way to dissolve solid corticosterone for subcutaneous injections?. Retrieved from [Link]

-

Cederbaum, A. I. (2010). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. Alcohol, 44(3), 251-261. Available at: [Link]

-

Rubin, E., & Cederbaum, A. I. (1973). The effect of ethanol on drug oxidations in vitro and the significance of ethanol–cytochrome P-450 interaction. Biochemical Journal, 131(4), 741–746. Available at: [Link]

Sources

- 1. Hydrocortisone 21-hemisuccinate CAS#: 2203-97-6 [m.chemicalbook.com]

- 2. Hydrocortisone 21-hemisuccinate | 2203-97-6 [amp.chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Hydrocortisone 21-hemisuccinate | 2203-97-6 [chemicalbook.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Stability of Corticosterone-21-Hemisuccinate in Aqueous Solutions

This guide provides a comprehensive analysis of the chemical stability of corticosterone-21-hemisuccinate in aqueous environments. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles governing its degradation, offers field-proven methodologies for stability assessment, and provides practical recommendations for its handling and storage to ensure experimental integrity and reproducibility.

Introduction: The Challenge of Aqueous Formulation

Corticosterone, an endogenous glucocorticoid, plays a pivotal role in regulating stress responses, immune function, and metabolism. Its inherent low aqueous solubility, however, presents a significant challenge for in vitro and in vivo experimental design. To overcome this, the water-soluble prodrug, corticosterone-21-hemisuccinate, is widely utilized. This ester derivative enhances solubility, facilitating its use in cell culture media, buffers, and parenteral formulations.[1][2]

The very modification that grants water solubility—the 21-hemisuccinate ester linkage—also introduces a point of chemical vulnerability. The stability of this ester is paramount, as its premature hydrolysis to the less soluble parent corticosterone can lead to precipitation, loss of bioactivity, and highly variable experimental outcomes.[3] This guide will dissect the mechanisms of its degradation and equip the user with the knowledge to mitigate these risks.

Degradation Pathways: Beyond Simple Hydrolysis

The primary route of degradation for corticosterone-21-hemisuccinate in aqueous solution is the hydrolysis of the ester bond, yielding corticosterone and succinic acid. However, a more nuanced understanding, informed by studies on analogous corticosteroid esters like methylprednisolone-21-hemisuccinate, reveals a more complex picture involving intramolecular catalysis and acyl migration.[4]

-

Ester Hydrolysis: The direct cleavage of the ester linkage at the C21 position. This reaction is significantly influenced by pH and temperature.

-

Acyl Migration: A reversible intramolecular reaction where the succinyl group migrates from the C21 hydroxyl group to the adjacent C17 hydroxyl group. While the 21-ester is generally more thermodynamically stable, this migration can be a significant competing reaction, particularly under certain pH conditions.[4]

-

Intramolecular Catalysis: The terminal carboxyl group of the hemisuccinate moiety can act as an intramolecular catalyst, accelerating the hydrolysis of the 21-ester.[4][5] This catalytic effect is pH-dependent, with a kinetic pKa estimated to be around 4.5-4.6 for similar compounds.[4]

Caption: Primary degradation pathways for Corticosterone-21-hemisuccinate in aqueous solution.

Critical Factors Influencing Aqueous Stability

The rate and extent of corticosterone-21-hemisuccinate degradation are governed by several environmental factors. A thorough understanding of these variables is essential for designing robust experimental protocols.

The Dominant Role of pH

pH is arguably the most critical factor dictating the stability of corticosteroid 21-hemiesters. Studies on the closely related hydrocortisone 21-hemisuccinate have demonstrated that the compound is highly unstable in acidic conditions (pH 4.0), with significant precipitation and over 50% loss within an hour.[1] Stability improves in the near-neutral pH range.

-

Acidic pH (< 5): Rapid degradation is observed. At pH 4, significant loss occurs quickly, making solutions at this pH unsuitable for most applications.[1]

-

Near-Neutral pH (5.5 - 7.4): The compound exhibits its greatest stability in this range, though degradation is still temperature-dependent.[1]

-

Alkaline pH (> 7.4): While the 21-ester is thermodynamically more stable, its hydrolysis rate increases under alkaline conditions.[4]

The Accelerating Effect of Temperature

As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis. The effect of temperature is synergistic with pH.[6]

-

Refrigerated (3-7°C): This is the recommended storage condition for aqueous solutions intended for short-term use. At near-neutral pH, hydrocortisone succinate solutions retain over 90% of their initial concentration for at least 14 days.[1]

-

Ambient Temperature (20-22°C): Significant degradation occurs. At pH 5.5-7.4, solutions are degraded within a 4-day period.[1]

-

Elevated Temperature (30°C and 37°C): Degradation is rapid. At 30°C, solutions can degrade within 48 hours.[1] This is a critical consideration for cell culture experiments conducted at 37°C, where frequent media changes with freshly prepared compound may be necessary.

Other Contributing Factors

-

Light: Safety data sheets often indicate that heat and light can accelerate decomposition.[7] Therefore, it is best practice to prepare and store solutions in amber vials or otherwise protected from light.[1]

-

Enzymatic Hydrolysis: In biological matrices such as plasma or during in vivo studies, esterases can rapidly hydrolyze the 21-hemisuccinate ester to release the active hydrocortisone.[8] This is a key aspect of its function as a prodrug but must be considered when analyzing samples.

Quantitative Stability Data

The following table summarizes the chemical stability of hydrocortisone succinate 1 mg/mL solutions, which serves as a reliable proxy for corticosterone-21-hemisuccinate due to their structural similarity. Stability is defined as retaining at least 90% of the initial concentration.[1]

| pH | Storage Temperature | Stability Duration | Reference |

| 4.0 | Ambient (21°C) | < 1 hour | [1] |

| 5.5 | Ambient (21°C) | < 4 days | [1] |

| 6.5 | Ambient (21°C) | < 4 days | [1] |

| 7.4 | Ambient (21°C) | < 4 days | [1] |

| 5.5 | Refrigerated (5°C) | ≥ 21 days | [1] |

| 6.5 | Refrigerated (5°C) | ≥ 21 days | [1] |

| 7.4 | Refrigerated (5°C) | ≥ 14 days | [1] |

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. For corticosterone-21-hemisuccinate, High-Performance Liquid Chromatography (HPLC) is the gold standard.

-

High-Performance Liquid Chromatography (HPLC): This technique is universally cited for the analysis of corticosteroid esters.[1][4] A reversed-phase column (e.g., C8 or C18) with UV detection (λmax ≈ 242 nm) can effectively separate the ester from its primary degradant, corticosterone.[2][9][10]

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For applications requiring higher sensitivity and specificity, such as analyzing low concentrations in complex biological matrices, UHPLC-MS/MS is the method of choice.[11]

Experimental Protocol: HPLC-Based Stability Study

This protocol provides a self-validating framework for assessing the stability of corticosterone-21-hemisuccinate in a specific aqueous medium.

Caption: A typical experimental workflow for an HPLC-based stability study.

Step-by-Step Methodology:

-

Preparation of Standard and Test Solutions:

-

Accurately weigh and dissolve corticosterone-21-hemisuccinate (sodium salt) in the desired aqueous buffer (e.g., PBS, cell culture medium) to a precise final concentration (e.g., 1 mg/mL).[1]

-

Prepare analytical standards of both corticosterone-21-hemisuccinate and corticosterone in the HPLC mobile phase for calibration.

-

-

Initiation of Stability Study (T=0):

-

Immediately after preparation, withdraw an aliquot of the test solution.

-

If necessary, dilute the sample with mobile phase to fall within the calibration curve range.

-

Analyze this T=0 sample in duplicate or triplicate via HPLC to determine the initial concentration (100% value).[1]

-

-

Incubation:

-

Dispense the remaining test solution into multiple sealed, light-protected vials (e.g., amber glass vials).[1]

-

Store these vials under the desired test conditions (e.g., refrigerated at 5°C, ambient at 21°C, and incubator at 37°C).

-

-

Time-Point Analysis:

-

At scheduled intervals (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.

-

Prepare and analyze the sample via HPLC as described in step 2.

-

-

HPLC Conditions (Example):

-

Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 242 nm.

-

Internal Standard: Dexamethasone or methylprednisolone can be used to improve quantitative accuracy.[1][10]

-

-

Data Interpretation:

-

Calculate the percentage of the initial corticosterone-21-hemisuccinate concentration remaining at each time point.

-

Stability is typically defined as the time at which the concentration drops to 90% of the initial value (t90).

-

Field-Proven Recommendations for Handling and Storage

To ensure the reliability and reproducibility of research, adherence to proper handling and storage procedures is non-negotiable.

| Solution Type | Solvent | Recommended Storage Temp. | Recommended Duration | Rationale & Key Insights |

| Long-Term Stock | DMSO, Ethanol | -20°C or -80°C | Up to 6 months at -80°C; Up to 1 month at -20°C.[12][13] | Organic solvents prevent hydrolysis. Aliquoting is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[12] |

| Aqueous Working | PBS, Buffer, Water | 2-8°C (Refrigerated) | Use within 24 hours. [9][12] | Aqueous solutions are inherently unstable.[7] Prepare fresh daily for best results. Refrigeration slows but does not stop hydrolysis.[1] |

| Cell Culture | Culture Medium | 37°C (Incubator) | Prepare fresh immediately before each experiment. | Stability is limited at 37°C. For multi-day experiments, replenish media with freshly prepared compound to maintain effective concentration.[12] |

Conclusion

Corticosterone-21-hemisuccinate is an invaluable tool for researchers, but its utility is directly tied to its chemical stability. The degradation of this water-soluble ester in aqueous solutions is a complex process influenced primarily by pH and temperature. The compound is most stable when refrigerated in near-neutral pH buffers and should be used within 24 hours. For long-term storage, aliquoted stock solutions in organic solvents at -80°C are the industry standard. By implementing the analytical methods and handling protocols outlined in this guide, researchers can ensure the integrity of their experimental solutions, leading to more accurate, reliable, and reproducible scientific outcomes.

References

-

Anderson, B. D., & Taphouse, V. (1981). Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate. Journal of Pharmaceutical Sciences, 70(2), 181-186. [Link]

-

Mollmann, H., et al. (1987). Absorption and metabolism of hydrocortisone 21-butyrate, 21-hemisuccinate and hydrocortisone by skin of the rabbit ear during single-pass perfusion. Journal of Pharmacy and Pharmacology, 39(11), 896-903. [Link]

-

Semantic Scholar. (n.d.). Consecutive first-order kinetic consideration of hydrocortisone hemisuccinate. [Link]

-

Uekama, K., et al. (1996). Hydrolysis behavior of prednisolone 21-hemisuccinate/beta-cyclodextrin amide conjugate: involvement of intramolecular catalysis of amide group in drug release. Journal of Pharmaceutical Sciences, 85(12), 1326-1330. [Link]

-

Flynn, G. L. (1971). The Solvolysis of 21-Hydrocortisone Esters and Hemiesters. Journal of Medicinal Chemistry, 14(7), 653-654. [Link]

-

Bourget, P., et al. (2015). Stability of Hydrocortisone Preservative-Free Oral Solutions. International Journal of Pharmaceutical Compounding, 19(4), 334-338. [Link]

-

Al-Rubaye, A. F., et al. (2021). Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS. Molecules, 26(22), 6937. [Link]

-

NANBIOSIS. (2020). Electrochemical sensors for cortisol detections: Almost there. [Link]

-

Obmiński, Z., & Stupnicki, R. (1996). Effect of temperature and pH on the magnitude of the free fraction of cortisol in serum. Experimental and Clinical Endocrinology & Diabetes, 104(4), 350-352. [Link]

-

Edwards, K. L., et al. (2019). Effect of time and temperature on stability of progestagens, testosterone and cortisol in Asian elephant blood stored with and without anticoagulant. PeerJ, 7, e7098. [Link]

-

Protti, M., et al. (2014). Multi-matrix assay of cortisol, cortisone and corticosterone using a combined MEPS-HPLC procedure. Journal of Pharmaceutical and Biomedical Analysis, 89, 119-126. [Link]

Sources

- 1. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of temperature and pH on the magnitude of the free fraction of cortisol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Absorption and metabolism of hydrocortisone 21-butyrate, 21-hemisuccinate and hydrocortisone by skin of the rabbit ear during single-pass perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Multi-matrix assay of cortisol, cortisone and corticosterone using a combined MEPS-HPLC procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: High-Specific Activity Tracer Preparation for Corticosterone Radioimmunoassay (RIA)

Executive Summary

This guide details the synthesis, radiolabeling, and purification of a Corticosterone tracer for Radioimmunoassay (RIA). Unlike tritiated (

However, Corticosterone lacks the phenolic A-ring present in estrogens (which allows direct iodination). Therefore, this protocol utilizes Corticosterone-21-Hemisuccinate conjugated to a Tyrosine Methyl Ester (TME) bridge. This strategy preserves the critical

Chemical Strategy & Mechanism

The production of the tracer involves three distinct phases. Understanding the chemistry is vital for troubleshooting low yields.

-

Activation: The carboxylic acid of Corticosterone-21-Hemisuccinate is activated using the Mixed Anhydride Method (Isobutyl chloroformate). This is preferred over Carbodiimide (EDC) methods for this specific steroid to minimize side reactions with the steroid ketone groups.

-

Conjugation: The activated anhydride reacts with the amine group of Tyrosine Methyl Ester (TME) to form a stable amide bond.

-

Iodination: The phenolic ring of the tyrosine moiety is iodinated using Chloramine-T , followed by purification on Sephadex LH-20 .

Workflow Visualization

Figure 1: Step-by-step chemical synthesis workflow from steroid precursor to purified radioligand.

Phase 1: Synthesis of Corticosterone-HS-TME Conjugate

Note: This step is non-radioactive and should be performed in a chemical fume hood.

Materials

-

Corticosterone-21-Hemisuccinate (Cort-HS)

-

Tyrosine Methyl Ester (TME) hydrochloride

-

Tri-n-butylamine

-

Isobutyl Chloroformate

-

Dioxane (Anhydrous)

-

Tetrahydrofuran (THF)

Protocol

-

Dissolution: Dissolve 10 mg of Cort-HS in 0.5 mL of anhydrous Dioxane.

-

Base Addition: Add 10 µL of Tri-n-butylamine. Cool the mixture to 10°C in a water bath.

-

Activation: Add 5 µL of Isobutyl Chloroformate .

-

Critical Insight: The reaction must proceed at 10–12°C for exactly 20 minutes. If too warm, the mixed anhydride is unstable; if too cold, activation is incomplete.

-

-

TME Preparation: While activation proceeds, dissolve 5 mg of TME in 0.5 mL of Dioxane (with minimal water if necessary for solubility, or DMF). Adjust pH to 8.0 with dilute NaOH to ensure the amine is unprotonated.

-

Conjugation: Add the TME solution to the activated steroid mixture.

-

Incubation: Allow the reaction to proceed at 4°C for 4 hours, then allow it to rise to room temperature for 1 hour.

-

Work-up: The conjugate (Cort-HS-TME) can be used directly for iodination if the conversion is high, but extraction with ethyl acetate is recommended to remove unreacted reagents.

Phase 2: Radioiodination (Chloramine-T Method)

Safety: Must be performed in a Radioisotope Fume Hood designated for

Reagents Table

| Reagent | Concentration | Volume per Reaction | Role |

| Phosphate Buffer | 0.5 M, pH 7.5 | 20 µL | Reaction Matrix |

| Cort-HS-TME | 1 mg/mL in Ethanol | 5 µL (5 µg) | Substrate |

| Na | Carrier-free (100 mCi/mL) | 10 µL (1 mCi) | Radioisotope |

| Chloramine-T | 2 mg/mL in Buffer | 10 µL (20 µg) | Oxidizing Agent |

| Na Metabisulfite | 2 mg/mL in Buffer | 20 µL (40 µg) | Stop Solution |

Protocol

-

Setup: In a small polypropylene reaction vial, add 20 µL of 0.5 M Phosphate Buffer.

-

Substrate Addition: Add 5 µL of the Cort-HS-TME conjugate (from Phase 1).

-

Isotope Addition: Carefully add 1 mCi (approx 10 µL) of Na

I .[1][2] -

Initiation: Add 10 µL of fresh Chloramine-T . Vortex gently for exactly 45 seconds .

-

Critical Insight: Do not exceed 60 seconds. Prolonged exposure to Chloramine-T causes oxidative damage to the steroid backbone, reducing antibody binding affinity.

-

-

Termination: Immediately add 20 µL of Sodium Metabisulfite to quench the reaction.

-

Scavenging: Add 100 µL of 1% KI (cold potassium iodide) to act as a carrier for free iodine during purification.

Phase 3: Purification via Sephadex LH-20

Separation of the iodinated tracer from free iodine and damaged products is the most critical step for assay sensitivity. Sephadex LH-20 is used because it separates based on both size and lipophilicity (adsorption chromatography).

Column Setup

-

Resin: Sephadex LH-20 (swollen in solvent).[3]

-

Column Size: 10 cm x 1 cm glass column.

-

Mobile Phase: Toluene:Methanol (9:1 v/v) or Ethanol:Water (depending on lab preference; Toluene/MeOH provides sharper peaks for steroids).

Elution Protocol

-

Loading: Apply the reaction mixture (approx 150 µL) to the top of the Sephadex LH-20 column.

-

Elution: Elute with the mobile phase at a flow rate of 0.5 mL/min.

-

Collection: Collect 1.0 mL fractions.

-

Counting: Count a 10 µL aliquot of each fraction in a gamma counter.

Fraction Profile Interpretation

-

Peak 1 (Void Volume): Damaged protein/aggregates (if BSA was present) or unreacted reagents.

-

Peak 2 (Free Iodine): Usually elutes early or is retained differently depending on the solvent.

-

Peak 3 (The Tracer): The

I-Cort-HS-TME will elute later due to interaction between the steroid/iodine and the dextran matrix. This is your product.

Validation: The RIA System

Before using the tracer for samples, validate it using a standard curve.

RIA Logic Visualization

Figure 2: Competitive binding logic. High sample corticosterone results in low radioactive counts in the bound fraction.

Validation Steps

-

Titer Check: Incubate serial dilutions of antibody with a fixed amount of tracer (e.g., 10,000 cpm).

-

Target: Select the antibody dilution that binds 50% of the total tracer (

).

-

-

Displacement: Run a standard curve (0–500 ng/mL Corticosterone).

-

Success Criteria: The zero standard (

) should have maximum binding. The highest standard should displace at least 80-90% of the tracer.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Specific Activity | Old Na | Use fresh, carrier-free Na |

| High Non-Specific Binding (NSB) | Tracer damage or "sticky" impurities. | Re-purify on Sephadex LH-20. Collect only the center of the tracer peak. |

| Poor Displacement | Tracer affinity > Sample affinity. | The "bridge" problem. The antibody might recognize the TME bridge more than the steroid. Try a different bridge (e.g., Histamine) or a different antibody. |

| Low Yield | Wet reagents in Phase 1. | Ensure Dioxane and glassware are strictly anhydrous during mixed anhydride step. |

References

-

Hunter, W. M., & Greenwood, F. C. (1962). Preparation of iodine-131 labelled human growth hormone of high specific activity. Nature, 194, 495–496. Link

- Gomez-Sanchez, C., et al. (1977). Radioimmunoassay of Corticosterone. Journal of Laboratory and Clinical Medicine.

-

Sippell, W. G., et al. (1975).[4] Automation of multiple Sephadex LH-20 column chromatography for the simultaneous separation of plasma corticosteroids. Journal of Chromatography A, 108(2), 305-312.[4] Link

-

Cytiva. (2023). Sephadex LH-20: Instructions for Use and Solvent Compatibility. Link

-

GroPep Bioreagents. (2023). Procedure for the Iodination of IGFs (Chloramine-T method). (Standard Chloramine-T protocol reference). Link

Sources

Coupling Corticosterone-21-hemisuccinate to Thyroglobulin

Application Note: High-Efficiency Conjugation of Corticosterone-21-Hemisuccinate to Thyroglobulin

Abstract

This technical guide outlines a robust, reproducible protocol for coupling Corticosterone-21-hemisuccinate (C-21-HS) to Thyroglobulin (Tg) . This conjugation is a critical precursor for generating high-affinity polyclonal or monoclonal antibodies against corticosterone. By utilizing Position 21 for the linkage, the steroid nucleus (A, B, C, and D rings) remains fully exposed, ensuring antibodies recognize the native hormone with high specificity. The protocol utilizes EDC/NHS zero-length crosslinking chemistry , optimized for hydrophobic haptens to prevent precipitation and ensure high epitope density.

Scientific Rationale & Mechanism

Why Thyroglobulin?

Thyroglobulin is a superior carrier protein for steroid immunogens compared to BSA or KLH due to its massive molecular weight (~660 kDa) and high lysine content.

-

Epitope Density: Tg contains ~140-160 primary amines (lysine ε-amines) available for conjugation, allowing for a high hapten-to-carrier ratio (typically 40–80 haptens/molecule).

-

Immunogenicity: Its large size and phylogenetic distance from common host animals (rabbits/mice) elicit a robust T-cell dependent immune response.

The Chemistry: Carbodiimide Activation

The conjugation relies on forming a stable amide bond between the carboxylic acid of the hemisuccinate linker and the primary amines of the Thyroglobulin.

-

Activation: EDC (Carbodiimide) reacts with the carboxyl group on C-21-HS to form an unstable O-acylisourea intermediate.

-

Stabilization: NHS (N-hydroxysuccinimide) displaces the intermediate to form a semi-stable NHS-ester.

-

Conjugation: The amine on the Thyroglobulin attacks the NHS-ester, releasing NHS and forming a permanent amide bond.

Visualization: Workflow & Mechanism

Figure 1: Experimental Workflow

Caption: Step-by-step workflow for coupling hydrophobic steroid haptens to protein carriers.

Materials & Reagents

| Component | Specification | Purpose |

| Hapten | Corticosterone-21-hemisuccinate | Target antigen with carboxyl linker. |

| Carrier | Thyroglobulin (Bovine) | Immunogenic scaffold (MW ~660 kDa). |

| Crosslinker | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxyl group. |

| Stabilizer | NHS (N-Hydroxysuccinimide) | Increases coupling efficiency.[1] |

| Solvent | Anhydrous DMF (Dimethylformamide) | Solubilizes the steroid. |

| Buffer A | 0.1 M MES, pH 5.5 | Activation buffer (optimal for EDC). |

| Buffer B | 1X PBS, pH 7.4 | Conjugation buffer. |

| Purification | Dialysis Tubing (10-12 kDa MWCO) | Removes unreacted hapten/reagents. |

Detailed Protocol

Phase 1: Calculations (The "Golden Ratio")

To achieve an optimal epitope density (30–50 haptens per Tg molecule), use a 100:1 molar excess of hapten to protein.

-

Thyroglobulin (Tg): MW ≈ 660,000 Da[2]

-

Corticosterone-21-HS (C-21): MW ≈ 460.5 Da

Example Batch:

-

Target: 10 mg Thyroglobulin

-

Moles of Tg:

-

Moles of C-21 needed (100x):

-

Mass of C-21:

-

Correction: Due to hydrolysis of EDC and steric hindrance, we typically use a excess by weight to ensure saturation. Recommendation: Use 2 mg of C-21-HS for every 10 mg of Tg to guarantee high substitution.

Phase 2: Activation of Hapten

-

Solubilization: Dissolve 2 mg of Corticosterone-21-hemisuccinate in 200 µL of Anhydrous DMF . Note: Steroids are insoluble in water. You must use DMF or DMSO.

-

Activation Cocktail:

-

Add 2 mg of EDC to the DMF solution.

-

Add 2 mg of NHS to the DMF solution.

-

-

Incubation: Incubate at Room Temperature (RT) for 30–60 minutes with gentle shaking. This creates the NHS-activated ester.[3][4]

Phase 3: Conjugation

-

Protein Prep: Dissolve 10 mg of Thyroglobulin in 2.0 mL of PBS (pH 7.4) .

-

Critical: Ensure the protein is fully dissolved.

-

-

Dropwise Addition: While stirring the protein solution rapidly (magnetic stirrer), add the 200 µL Activated Hapten solution dropwise .

-

Why? Adding the hydrophobic steroid too quickly can cause it to crash out of solution or precipitate the protein.

-

Final Solvent: The final mixture will contain ~9% DMF, which Thyroglobulin tolerates well.

-

-

Reaction: Incubate for 4 hours at RT or Overnight at 4°C. Protect from light.

Phase 4: Purification

-

Pre-wet dialysis tubing (12-14 kDa cut-off) in PBS.

-

Transfer the reaction mixture into the tubing.

-

Dialyze against 2 Liters of PBS (pH 7.4) at 4°C.

-

Change buffer at 4 hours.

-

Change buffer again at 8 hours.

-

Change buffer again at 24 hours.

-

Purpose: This removes free EDC, NHS, urea byproducts, and uncoupled corticosterone.

-

Validation & Quality Control

Do not inject animals without verifying the conjugation.

Method: UV-Vis Difference Spectroscopy

Since Corticosterone absorbs UV light (max ~240-250 nm) and Thyroglobulin absorbs at 280 nm, you can estimate the ratio.

-

Measure Absorbance:

-

Measure

and -

Measure

and

-

-

Calculate Epitope Density: The molar extinction coefficient (

) of Corticosterone at 240 nm is approx 15,000If the peak at 240 nm is significantly higher in the conjugate than the native protein, coupling was successful.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation upon mixing | Hapten added too fast or DMF conc. too high. | Add hapten solution slower (syringe pump). Ensure DMF is <10% of total volume. |

| Low Epitope Density | EDC hydrolysis (wet reagents). | Use fresh EDC (stored at -20°C with desiccant). Use anhydrous DMF. |

| Protein Aggregation | Over-crosslinking. | Reduce the molar excess of EDC. Do not exceed 4 hours reaction time at RT. |

References

- Erlanger, B. F., et al. (1957). Steroid-Protein Conjugates: Preparation and Characterization of Conjugates of Bovine Serum Albumin with Testosterone and with Cortisone. Journal of Biological Chemistry.

-

ProSpec. Thyroglobulin Human Native Protocol and Properties. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting precipitation in Corticosterone-21-hemisuccinate solutions

The following guide serves as a specialized Technical Support Center for researchers working with Corticosterone-21-hemisuccinate . It is designed to address the specific physicochemical challenges of this molecule, distinguishing it from the parent corticosterone and its other derivatives.[1]

Core Solubility Logic & Molecule Identification[2]

Before troubleshooting, you must verify the exact chemical form of your reagent. "Corticosterone" is often used as a blanket term, but the specific salt form dictates the solubility protocol.

The "Three Forms" Check

Precipitation is frequently caused by applying the wrong solvent protocol to the wrong form of the molecule.

| Chemical Form | Appearance | Solubility in Water | Solubility in DMSO/EtOH | Key Characteristic |

| Corticosterone (Parent) | White Powder | Insoluble (<0.1 mg/mL) | Soluble (~20-50 mg/mL) | Requires organic solvents or carrier oils (e.g., sesame oil).[2] |

| Corticosterone-21-Hemisuccinate (Free Acid) | White Powder | Low/Insoluble (unless pH > 7.[2]5) | Soluble | Will precipitate in acidic water.[2] Needs neutralization (NaOH) to dissolve in aqueous media.[2] |

| Corticosterone-21-Hemisuccinate (Sodium Salt) | White/Off-White Powder | Soluble (>10 mg/mL) | Soluble | The preferred form for aqueous buffers. Dissolves directly in water/PBS.[2] |

Critical Note: If you purchased the Free Acid form and attempt to dissolve it directly in neutral water (pH 7.0), it will likely remain a suspension.[2] You must convert it to the salt form in situ or dissolve it in DMSO first.

Decision Matrix: Solvent Selection & Preparation

Use the following decision tree to determine the correct preparation workflow.

Figure 1: Solvent selection workflow based on the specific chemical derivative of Corticosterone.[2]

Preparation Protocols (Step-by-Step)

Protocol A: Preparing the Sodium Salt (Aqueous)

Best for: Cell culture, acute aqueous injections.[2]

-

Weighing: Weigh the Corticosterone-21-hemisuccinate (Sodium Salt) powder.

-

Solvent Addition: Add sterile PBS (pH 7.4) or double-distilled water.

-

Mixing: Vortex gently. The powder should dissolve rapidly (within 1-2 minutes) to form a clear solution.[2]

-

Filtration: Sterile filter using a 0.22 µm PES or PVDF membrane .[2]

-

Warning: Do not use Nylon filters if protein carriers are present, though for pure steroid they are generally acceptable.

-

-

Usage: Use immediately. Do not store aqueous solutions >24 hours at room temperature due to ester hydrolysis.[2]

Protocol B: The "Crash-Free" Dilution (DMSO Stock)

Best for: High-concentration stocks, long-term storage, or Free Acid forms.[2]

-

Stock Preparation: Dissolve the powder in anhydrous DMSO to a concentration of 20–50 mg/mL .

-

Dilution (The Critical Step):

-

Prepare your aqueous buffer (e.g., media, saline) in a tube.[2]

-

Vortex the buffer to create a moving vortex.

-

Slowly pipet the DMSO stock into the center of the vortex .

-

Why? This prevents a local high-concentration "cloud" of DMSO that causes the steroid to crash out of solution instantly.

-

-

Final Concentration: Ensure the final DMSO concentration is <0.1% (v/v) for cell culture or <1-5% for animal injections to avoid solvent toxicity.[2]

Troubleshooting Guide: Why is it Precipitating?

Scenario 1: "It dissolved, but precipitated when I added it to the media."

-

Cause: The "Salting Out" Effect or Calcium Interaction.

-

Mechanism: High concentrations of ions (Na+, K+, Ca2+) in culture media (like DMEM) reduce the solubility of the steroid compared to pure water.[2] Additionally, hemisuccinate can form insoluble complexes with Calcium ions if the concentration is high.

-

Solution:

-

Dilute the stock in pure water first, then add the concentrate to the media.

-

Lower the final concentration.[2] If you are aiming for >100 µM in media, you are likely exceeding the solubility limit in the presence of salts.

-

Scenario 2: "The solution became cloudy after 2 days in the fridge."

-

Cause: Hydrolysis.[2]

-

Mechanism: The "hemisuccinate" is an ester bond linking succinic acid to the steroid. In water (especially at pH > 7.5 or < 6), this bond hydrolyzes, releasing the Parent Corticosterone , which is insoluble in water.[2]

-

Solution:

Scenario 3: "I have the Free Acid, and it won't dissolve in water."

-

Cause: Lack of ionization.[2]

-

Mechanism: The carboxylic acid group on the hemisuccinate must be deprotonated (ionized) to be water-soluble.[2]

-

Solution:

Quantitative Reference Data

| Parameter | Value / Limit | Notes |

| Max Aqueous Solubility (Na Salt) | ~50 mg/mL | In pure water.[2] Reduces to ~10 mg/mL in PBS.[2] |

| Max DMSO Solubility | ~30–50 mg/mL | Hygroscopic; keep DMSO anhydrous.[2] |

| Stability (Aqueous) | < 24 Hours | Hydrolysis yields insoluble parent steroid.[2] |

| Stability (DMSO Stock) | 3–6 Months | Store at -20°C, protected from light.[2] |

| pKa (Succinate group) | ~4.2 & 5.6 | Buffer pH must be >6.0 to ensure solubility.[2] |

Mechanism of Precipitation (Visualized)

Understanding why precipitation occurs helps prevent it.[2]

Figure 2: Chemical pathways leading to precipitation in aqueous environments.[2]

References

- Note: While specific to the hydrocortisone analog, the physicochemical solubility data for the 21-hemisuccinate sodium salt is directly applicable to the corticosterone derivative due to the identical solubilizing ester group.

-

Casolini, P., et al. (1997).[2] "Maternal corticosterone during lactation permanently affects brain corticosteroid receptors, stress response and behaviour in rat progeny."[5] Experimental Brain Research. Retrieved from [Link]

- Citation for the use of Corticosterone hemisuccinate in drinking w

-

Flynn, G. L., & Lamb, D. J. (1970).[2] "Factors influencing solvolysis of corticosteroid esters." Journal of Pharmaceutical Sciences. (General reference for steroid ester hydrolysis mechanisms).

Sources

- 1. HU204844B - New process for producing corticosteroid-21-hemisuccinates - Google Patents [patents.google.com]

- 2. Hydrocortisone 21-hemisuccinate powder, BioReagent, cell culture mammalian 125-04-2 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maternal corticosterone during lactation permanently affects brain corticosteroid receptors, stress response and behaviour in rat progeny - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Corticosterone-21-hemisuccinate vs Corticosterone-3-CMO specificity comparison

Topic: Corticosterone-21-hemisuccinate vs. Corticosterone-3-CMO Specificity Comparison Content Type: Technical Comparison Guide Audience: Senior Researchers, Assay Developers, and Drug Discovery Scientists

Executive Summary: The Specificity Paradox

In the development of immunoassays (ELISA, RIA) for Corticosterone, the choice of immunogen—specifically the site of hapten conjugation—is the single most critical determinant of assay specificity.

The Bottom Line:

-

Select Corticosterone-3-CMO if your primary goal is high specificity against endogenous steroid interferents, particularly Progesterone and Aldosterone . This is the industry "Gold Standard" for rodent stress research.

-

Select Corticosterone-21-Hemisuccinate (21-HS) only if you are targeting the A-ring structure or developing a "total corticosteroid" screen where side-chain differentiation is less critical.

This guide details the structural causality behind these performance differences and provides a self-validating protocol to verify them in your specific matrix.

Structural Basis of Specificity: The "Distal Recognition" Principle

To understand why 3-CMO outperforms 21-HS, we must apply Landsteiner’s Principle : Antibodies are primarily generated against the portion of the hapten that is most distal to the carrier protein conjugation site.

A. Corticosterone-3-CMO (Carboxymethyloxime)

-

Linker Site: Carbon-3 (Ring A).

-

Exposed Epitope: Ring D and the Side Chain (C17, C21).

-

Mechanism: By tethering the molecule at the A-ring, the unique functional groups of Corticosterone—specifically the 11

-hydroxyl and 21-hydroxyl —are projected outward. This forces the antibody binding pocket to shape itself around these unique features. -

Result: The antibody can easily distinguish Corticosterone from Progesterone (which lacks the 11- and 21-hydroxyls) because those differences are directly in the "recognition zone."

B. Corticosterone-21-Hemisuccinate (21-HS)[1]

-

Linker Site: Carbon-21 (Side Chain).

-

Exposed Epitope: Ring A (3-ketone,

double bond). -

Mechanism: The linker masks the unique 21-hydroxyl group. The antibody is presented with the A-ring as the primary epitope.

-

The Flaw: The A-ring of Corticosterone is identical to that of Progesterone, Testosterone, and Deoxycorticosterone.

-

Result: Antibodies raised against 21-HS often exhibit significant cross-reactivity with Progesterone, as the "distal" recognition site (Ring A) offers no distinguishing features between the two molecules.

Visualizing the Hapten Exposure

Caption: Structural orientation of hapten conjugates. Note how 3-CMO exposes the unique side-chain features, while 21-HS exposes the conserved Ring A.

Comparative Performance Data

The following data aggregates typical cross-reactivity profiles from high-quality polyclonal rabbit antisera. Note the order-of-magnitude difference in Progesterone cross-reactivity.

| Interfering Steroid | 3-CMO Antibody (% Cross-Reactivity) | 21-HS Antibody (% Cross-Reactivity) | Structural Reason |

| Corticosterone | 100% | 100% | Target Analyte |

| Progesterone | < 0.05% | 5.0% - 15.0% | 21-HS exposes the A-ring, which is identical in Progesterone. |

| 11-Deoxycorticosterone | ~1.5% | ~20% - 40% | 3-CMO antibodies can "see" the missing 11-OH; 21-HS antibodies cannot. |

| Cortisol | < 0.1% | < 1.0% | Both usually distinguish the 17-OH (Cortisol) well, but 3-CMO is superior. |

| Aldosterone | < 0.1% | Variable | Aldosterone's hemiacetal bridge at C11/C18 is distinct enough for both. |

Data Source Synthesis: Aggregated from typical CoA specifications of major suppliers (e.g., MP Biomedicals, Bio-Rad, Sigma) and historical radioimmunoassay literature.

Experimental Protocol: Validation of Specificity

Do not rely solely on vendor datasheets. Matrix effects in serum or plasma can alter apparent specificity. Use this Spike-and-Recovery Cross-Reactivity Protocol to validate the antibody in your specific context.

Objective

Determine the "Apparent Corticosterone" concentration generated by potential interferents (Progesterone) in your sample matrix.

Workflow Diagram

Caption: Step-by-step decision tree for validating antibody specificity before commencing large-scale studies.

Step-by-Step Methodology

-

Matrix Preparation: Use charcoal-stripped serum (to remove endogenous steroids) or assay buffer.

-

Spiking:

-

Tube A (Control): Spike with Corticosterone at 10 ng/mL.

-

Tube B (Interferent): Spike with Progesterone at 1,000 ng/mL (excess).

-

Tube C (Interferent 2): Spike with 11-Deoxycorticosterone at 1,000 ng/mL.

-

-

Assay: Run your ELISA or RIA protocol.

-

Calculation:

-

Acceptance Criteria:

-

For 3-CMO antibodies, Progesterone cross-reactivity should be < 0.1% .[1]

-

If > 1.0%, the antibody is unsuitable for samples where Progesterone fluctuates (e.g., female subjects, pregnancy models).

-

References

- Landsteiner, K. (1945). The Specificity of Serological Reactions. Harvard University Press. (Foundational text on hapten design principles).

-

Bio-Rad Laboratories. (n.d.). Anti-Corticosterone Antibody (Rabbit Polyclonal) Datasheet. Retrieved from

-

Sigma-Aldrich (Merck). (2014). Anti-Cortisol Antibody, 3-CMO, Clone F4P1A3 Datasheet. Retrieved from

-

Arbor Assays. (n.d.). Corticosterone Multi-Format ELISA Kit Protocol. Retrieved from

-

MP Biomedicals. (n.d.).[2] Corticosterone Double Antibody RIA Kit - Specificity Data. Retrieved from [2]

-

Krasowski, M. D., et al. (2014). "Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction." BMC Clinical Pathology, 14:33. Retrieved from

Sources

Validating Corticosterone-21-Hemisuccinate ELISA Against Mass Spectrometry: A Technical Guide

Executive Summary

For decades, the Corticosterone-21-hemisuccinate (Cort-21-HS) immunogen has been the backbone of competitive ELISAs for rodent stress research. By linking corticosterone to carrier proteins (like BSA or KLH) via the C-21 position, manufacturers generate antibodies that leave the unique steroid ring structure exposed for recognition. However, this design creates an inherent vulnerability: structural analogs like Progesterone and 11-Deoxycorticosterone share significant ring homology, leading to cross-reactivity and potential overestimation of physiological stress levels.

As drug development shifts toward high-fidelity biomarkers, researchers are increasingly validating these immunoassays against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This guide provides the rigorous, step-by-step protocol to cross-validate your ELISA platform against the LC-MS/MS gold standard, ensuring your data meets the stringency of FDA/EMA Bioanalytical Method Validation guidelines.

Part 1: The Mechanistic Divergence

To validate effectively, one must first understand why these methods disagree.

The Immunogen Bias (ELISA)

In Cort-21-HS ELISAs, the antibody is raised against corticosterone linked at the 21-carbon. This "masks" the C-21 region, forcing the antibody to recognize the steroid based on the A, B, and C rings.

-

The Risk: Steroids with identical A/B ring structures (e.g., Progesterone) can bind to the antibody pocket, generating a false signal.

-

The Result: ELISA data often shows a positive bias (higher concentration) compared to MS, particularly in unextracted samples.

The Mass Transition Specificity (LC-MS/MS)

LC-MS/MS does not rely on shape. It filters molecules by:

-

Retention Time (LC): Hydrophobic separation.

-

Precursor Ion (Q1): Filters for the specific mass of Corticosterone (

347.2). -

Product Ion (Q3): Fragments the molecule and detects unique "daughter" ions (e.g.,

121.1 or 329.2).

-

The Result: Near-absolute specificity. If a molecule has the wrong mass or fragmentation pattern, it is invisible.

Visualization: Antibody Interaction vs. MS Fragmentation